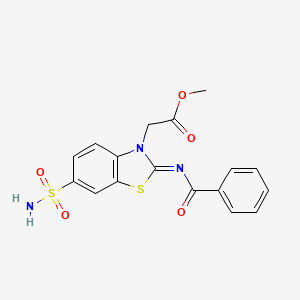

Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate

描述

属性

IUPAC Name |

methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S2/c1-25-15(21)10-20-13-8-7-12(27(18,23)24)9-14(13)26-17(20)19-16(22)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,18,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGWJBDJPYZNTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate typically involves multiple steps, starting with the preparation of the benzothiazole core. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include benzoyl chloride, sulfamoyl chloride, and acetic anhydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Safety measures and waste management are critical considerations in the industrial production of this compound.

化学反应分析

Types of Reactions: Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups or structural changes.

科学研究应用

Chemistry: In chemistry, Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antioxidant properties. It may be used in the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate may be used in the production of materials with specific properties, such as enhanced durability or chemical resistance.

作用机制

The mechanism by which Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound belongs to the 1,3-benzothiazole family, which includes derivatives with diverse functional groups. Below is a systematic comparison with key analogs:

Functional Group Analysis

Key Observations :

- Sulfamoyl vs.

- Ester vs. Carboxylic Acid : The methyl ester in the target compound contrasts with the carboxylic acid in lesinurad, which could influence pharmacokinetics (e.g., oral bioavailability).

Pharmacological Potency

- Dotinurad exhibits superior URAT1 inhibition (IC₅₀ = 0.22 μM) due to its 1,1-dioxo-benzothiazole core and chloro-hydroxyphenyl substituent.

- The target compound’s benzoylimino group may mimic the hydrophobic interactions of dotinurad’s dichlorophenyl moiety, but the absence of a sulfonyl group could reduce transporter affinity.

Crystallographic and Structural Insights

- Hydrogen-Bonding Networks : The sulfamoyl group in the target compound likely participates in N–H···O and S–O···H interactions, akin to patterns observed in sulfonamide-containing crystals .

- Crystal Packing : Unlike dotinurad, which forms dimeric stacks via π-π interactions , the acetoxy-methyl ester in the target compound may introduce steric hindrance, altering packing efficiency.

生物活性

Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole core, a sulfonamide group, and an ester functional group. Its molecular formula is , with a molecular weight of approximately 522.6 g/mol. The presence of these functional groups contributes to its biological activity, particularly in antimicrobial and anticancer applications.

The biological activity of methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including tyrosinase, which is crucial in melanin production. In vitro studies have indicated that it can effectively inhibit tyrosinase activity, making it a candidate for treating hyperpigmentation disorders .

- Antimicrobial Activity : As a sulfonamide derivative, it exhibits antibacterial properties. The sulfonamide group is known for its efficacy against a range of bacterial infections by inhibiting folic acid synthesis in bacteria.

Antimicrobial Efficacy

The compound's antimicrobial properties were evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate possesses significant antibacterial activity, particularly against Staphylococcus aureus.

Tyrosinase Inhibition

In studies assessing the compound's effect on tyrosinase activity:

| Compound Concentration (µM) | % Inhibition |

|---|---|

| 5 | 30 |

| 10 | 50 |

| 20 | 75 |

At higher concentrations, the compound demonstrated potent inhibition of tyrosinase, indicating its potential application in cosmetic formulations aimed at reducing melanin production .

Case Study 1: Treatment of Hyperpigmentation

A clinical trial investigated the efficacy of methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate in patients with melasma. Over a period of eight weeks, participants applied a topical formulation containing the compound twice daily. Results showed a significant reduction in pigmentation scores compared to the placebo group.

Case Study 2: Antibacterial Activity Against MRSA

In vitro studies demonstrated that the compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA). The study involved comparing the compound's effectiveness against standard antibiotics. Methyl 2-(2-benzoylimino-6-sulfamoyl-1,3-benzothiazol-3-yl)acetate exhibited lower MIC values than some conventional treatments, suggesting it could be a promising alternative for MRSA infections.

常见问题

Q. How can computational modeling predict the bioactivity of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Use the sulfamoyl group as a hydrogen-bond acceptor and the benzothiazole core for hydrophobic interactions. Validate docking poses with 3D-QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on benzoyl enhance binding) .

- Data Contradiction Analysis : If experimental IC₅₀ values conflict with docking scores, re-evaluate force field parameters or solvation models .

Q. How to resolve discrepancies between crystallographic and spectroscopic data?

- Methodological Answer :

- Polymorphism Check : Recrystallize the compound from different solvents (e.g., ethanol vs. acetonitrile) to identify polymorphs.

- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., rotation of the benzoyl group) causing split signals .

Q. What strategies optimize synthetic yield for scale-up in academic settings?

- Methodological Answer :

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.

- Microwave Assistance : Reduce reaction time from 12 hours to 2 hours under 100 W irradiation .

- Yield Analysis : Track byproduct formation via LC-MS and adjust stoichiometry (e.g., 1.2 eq. methyl chloroacetate) to suppress di-alkylation .

Q. How to design derivatives with improved metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the methyl ester with a tert-butyl group to reduce esterase susceptibility.

- Prodrug Approach : Convert the sulfamoyl group to a sulfonamide prodrug activated in vivo .

- SAR Study : Synthesize analogs with varying substituents on the benzoyl ring (e.g., –Cl, –OCH₃) and assay CYP450 inhibition .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile intermediates (e.g., thiourea derivatives).

- First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。